molecular formula C17H18N4O3S2 B11252612 3-tert-butyl-7-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

3-tert-butyl-7-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No.: B11252612
M. Wt: 390.5 g/mol
InChI Key: RUTRAHBESVIVOH-UHFFFAOYSA-N
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Description

3-tert-butyl-7-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a complex organic compound with a unique structure that includes a thiadiazole and triazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-7-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, followed by the introduction of the triazine ring. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-7-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Tert-butyl chloride, 4-methoxybenzaldehyde.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-tert-butyl-7-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-tert-butyl-7-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-tert-butyl-7-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the tert-butyl and methoxyphenyl groups may enhance its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C17H18N4O3S2

Molecular Weight

390.5 g/mol

IUPAC Name

3-tert-butyl-7-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

InChI

InChI=1S/C17H18N4O3S2/c1-17(2,3)13-14(23)21-15(19-18-13)26-16(20-21)25-9-12(22)10-5-7-11(24-4)8-6-10/h5-8H,9H2,1-4H3

InChI Key

RUTRAHBESVIVOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C2N(C1=O)N=C(S2)SCC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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